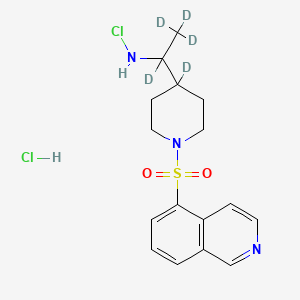

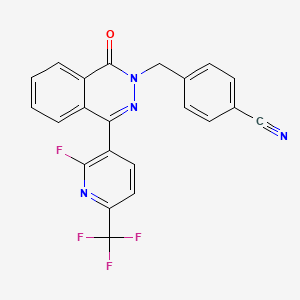

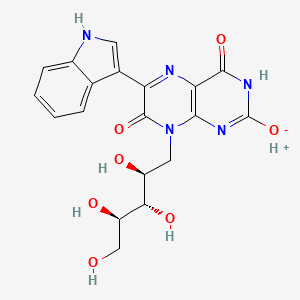

![molecular formula C36H44Cl2N8O3S B12382186 (11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)

(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RO7075573 is a macrocyclic peptide with potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii. This compound was developed as part of a novel class of antibiotics targeting the lipopolysaccharide transporter complex in Gram-negative bacteria . The development of RO7075573 represents a significant advancement in the fight against antibiotic-resistant bacterial infections, which pose a major global health threat .

Preparation Methods

Synthetic Routes and Reaction Conditions

RO7075573 was optimized from a library of nearly 45,000 tethered macrocyclic peptides. The lead compound was identified through a phenotypic screen against Gram-positive and Gram-negative human pathogens . The optimization process involved modifying the peptide structure to enhance its antibacterial potency and selectivity . The synthetic route includes the cyclization of peptides, which improves their pharmacological properties and bioactivity .

Industrial Production Methods

The industrial production of RO7075573 involves large-scale peptide synthesis techniques. These techniques include solid-phase peptide synthesis, which allows for the efficient assembly of the macrocyclic peptide structure . The production process also includes purification steps to ensure the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

RO7075573 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the peptide structure and enhance its activity.

Substitution: Substitution reactions can introduce different functional groups into the peptide structure, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of RO7075573 with modified structures and enhanced antibacterial activity .

Scientific Research Applications

RO7075573 has several scientific research applications, including:

Chemistry: The compound is used as a model system for studying macrocyclic peptide synthesis and optimization.

Biology: RO7075573 is used to investigate the mechanisms of bacterial resistance and the role of lipopolysaccharide transporters in Gram-negative bacteria.

Medicine: The compound is being explored as a potential treatment for infections caused by carbapenem-resistant Acinetobacter baumannii.

Industry: RO7075573 serves as a lead compound for the development of new antibiotics targeting Gram-negative bacteria

Mechanism of Action

RO7075573 exerts its antibacterial effects by inhibiting the lipopolysaccharide transporter complex (LptB2FGC) in Gram-negative bacteria . This inhibition blocks the transport of lipopolysaccharide from the inner membrane to the outer membrane, leading to the accumulation of toxic lipopolysaccharide within the bacterial cell . The resulting disruption of the bacterial cell membrane ultimately leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Zosurabalpin: A derivative of RO7075573 with similar potency but improved in vivo tolerability.

RO7036668: An earlier compound in the same class, but less potent than RO7075573.

Uniqueness

RO7075573 is unique due to its high potency against carbapenem-resistant Acinetobacter baumannii and its ability to overcome existing antibiotic resistance mechanisms . The optimization of its structure has resulted in a compound with enhanced selectivity and reduced toxicity compared to earlier compounds .

Properties

Molecular Formula |

C36H44Cl2N8O3S |

|---|---|

Molecular Weight |

739.8 g/mol |

IUPAC Name |

(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione |

InChI |

InChI=1S/C36H44Cl2N8O3S/c1-46-31(18-23-20-42-28-10-3-2-9-24(23)28)34(48)44-21-25-26(37)13-14-27(38)32(25)50-35-22(8-7-17-41-35)19-43-29(12-6-16-40)33(47)45-30(36(46)49)11-4-5-15-39/h2-3,7-10,13-14,17,20,29-31,42-43H,4-6,11-12,15-16,18-19,21,39-40H2,1H3,(H,44,48)(H,45,47)/t29-,30-,31-/m0/s1 |

InChI Key |

GBONSZKSVKTWGU-CHQNGUEUSA-N |

Isomeric SMILES |

CN1[C@H](C(=O)NCC2=C(C=CC(=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54 |

Canonical SMILES |

CN1C(C(=O)NCC2=C(C=CC(=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

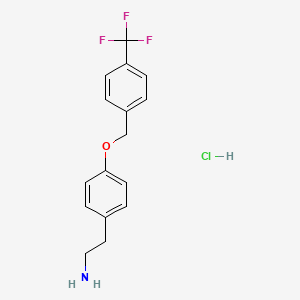

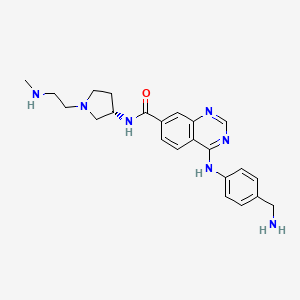

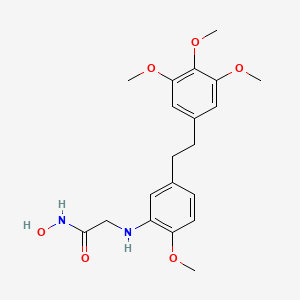

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)

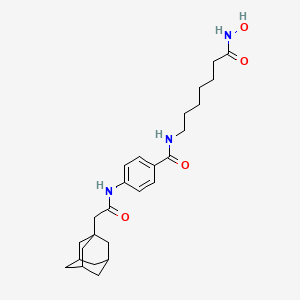

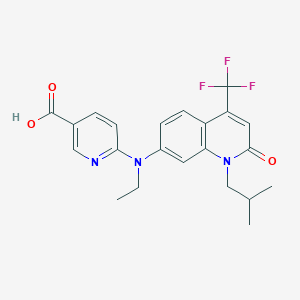

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

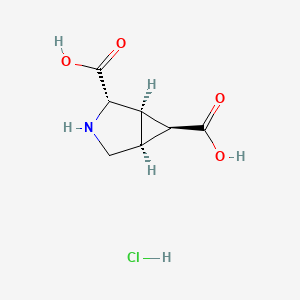

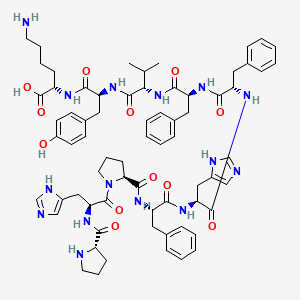

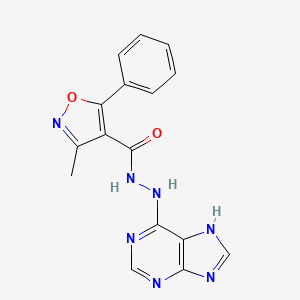

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)